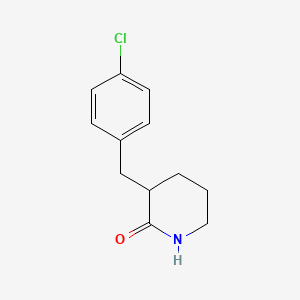

3-(4-氯苄基)-2-哌啶酮

描述

4-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H. It is a white solid that is soluble in some organic solvents and in aqueous base .

Synthesis Analysis

The Cannizzaro reaction is a method of synthesizing alcohols and carboxylic acids from aldehydes . This could potentially be used in the synthesis of compounds similar to “3-(4-Chlorobenzyl)-2-piperidone”.Molecular Structure Analysis

The structure of 4-Chlorobenzyl alcohol, a compound related to “3-(4-Chlorobenzyl)-2-piperidone”, has been determined . Its molecular structure is in good agreement with those previously determined for similar benzyl halides .Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol was performed under pseudo-first-order conditions . The reaction can be followed by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis

4-Chlorobenzyl alcohol is a crystalline, colorless solid . It has a melting point range of 68 - 71 °C (154 - 160 °F) .科学研究应用

抗增殖和抗癌性能

几项研究突出了与3-(4-氯苄基)-2-哌啶酮密切相关的化合物的抗增殖和抗癌性能。例如,从3,5-双(苄亚甲基)-4-哌啶酮的结构修饰衍生的化合物显示出对肺腺癌细胞的显著抗增殖活性。这些化合物诱导自噬性细胞死亡,表明在抗凋亡癌症中存在一种细胞死亡的替代模式(Lagisetty, Vilekar, Sahoo, Anant, & Awasthi, 2010)。此外,N-取代类似物表现出高抗肿瘤和抗氧化活性,指向它们作为安全有效的抗癌药物的潜力(Kálai, Kuppusamy, Balog, Selvendiran, Rivera, Kuppusamy, & Hideg, 2011)。

抗菌活性

研究还表明,4-哌啶酮姜黄素类似物对革兰氏阳性和革兰氏阴性细菌具有抗菌功效。这些化合物是从4-哌啶酮单水合氯化物合成并测试其活性,显示出显著的有效性,特别是对革兰氏阳性细菌(Damayanti, Ritmaleni, & Setyowati, 2020)。

抗疟疾性能

另一项研究发现,一种与3-(4-氯苄基)-2-哌啶酮密切相关的新型细胞毒素表现出强大的抗疟疾性能,对疟原虫的药物敏感和耐药菌株均有显著活性。该化合物在红细胞中的浓缩能力和降低谷胱甘肽浓度表明其作为新型抗疟疾药物的有希望的先导化合物(Singh, Das, Auschwitz, Leed, Hickman, Dimmock, & Alcorn, 2013)。

作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to 3-(4-chlorobenzyl)-2-piperidone, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups .

Result of Action

Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

安全和危害

未来方向

属性

IUPAC Name |

3-[(4-chlorophenyl)methyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDRQHFCYJKQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)

![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)

![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)